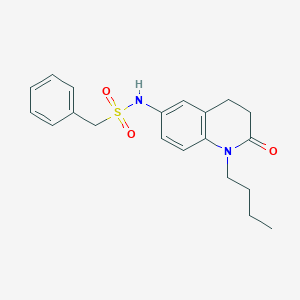

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide

Descripción

Propiedades

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-2-3-13-22-19-11-10-18(14-17(19)9-12-20(22)23)21-26(24,25)15-16-7-5-4-6-8-16/h4-8,10-11,14,21H,2-3,9,12-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBVJYAIXZTOCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide is a synthetic organic compound with significant biological activity, particularly in the realm of medicinal chemistry. This compound belongs to the class of quinoline derivatives and has shown promise in various therapeutic applications, including anti-cancer and anti-inflammatory activities.

Chemical Characteristics

The compound's molecular characteristics are crucial for understanding its biological activity. Here are some key properties:

| Property | Value |

|---|---|

| Molecular Weight | 366.46 g/mol |

| Molecular Formula | C22H26N2O3 |

| LogP | 4.4262 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 46.17 Ų |

These properties indicate a moderate lipophilicity and potential for membrane permeability, which are important factors in drug design and efficacy.

The biological activity of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide primarily involves its interaction with specific molecular targets within cells. The compound is believed to inhibit various enzymes and receptors involved in critical cellular processes, particularly those associated with cancer cell proliferation and survival.

- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and repair mechanisms, leading to increased apoptosis in cancer cells.

- Receptor Modulation : It may also act on certain receptors that mediate inflammatory responses, thereby reducing inflammation and associated pain.

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Anti-Cancer Activity

A study demonstrated that N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide exhibited cytotoxic effects against various cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

Research indicated that this compound could significantly reduce the production of pro-inflammatory cytokines in vitro. The inhibition of NF-kB signaling pathways was noted as a potential mechanism for its anti-inflammatory effects.

Case Studies

- Case Study 1 : In a preclinical trial involving human breast cancer cell lines, treatment with N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide resulted in a 70% reduction in cell viability compared to untreated controls. This suggests strong potential as an anti-cancer agent.

- Case Study 2 : A study on inflammatory bowel disease models showed that administration of this compound led to significant reductions in disease severity scores and inflammatory markers compared to placebo groups.

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical and Pharmacokinetic Properties

The following table compares substituents and synthetic routes of the target compound with analogs from and :

Key Observations :

- Butyl vs. This could influence pharmacokinetic profiles, such as bioavailability .

- Aminoalkyl vs. Alkyl Substituents (): Compounds 24 and 26 feature aminoalkyl groups (e.g., dimethylaminoethyl), which introduce basicity and hydrogen-bonding capacity. The butyl group in the target compound lacks these properties, suggesting divergent target selectivity or metabolic stability .

Functional Group Comparisons: Sulfonamide vs. Carboxamide/Oxamide

highlights quinolinyl oxamide (QOD) and indole carboxamide (ICD) derivatives as dual inhibitors of FP-2 and FP-3. The target compound’s phenylmethanesulfonamide group differs significantly:

- This contrasts with the carboxamide (pKa ~15–17) or oxamide groups in QOD/ICD, which rely on hydrogen bonding and dipole interactions .

- Dual Inhibition Mechanism : QOD and ICD lack structural data explaining dual inhibitory activity, whereas the sulfonamide group in the target compound may enable unique binding modes, as seen in ’s ABA-mimicking ligand, which stabilizes receptor-ligand interactions via sulfonamide-mediated hydrogen bonds .

Métodos De Preparación

Friedländer Annulation

Friedländer annulation between 2-aminobenzaldehyde derivatives and ketones generates 2-oxo-1,2,3,4-tetrahydroquinoline intermediates. For example, reacting 6-nitro-2-aminobenzaldehyde with ethyl acetoacetate under acidic conditions yields 6-nitro-2-oxo-1,2,3,4-tetrahydroquinoline. Subsequent nitro reduction provides the 6-amino intermediate critical for sulfonamide coupling.

Bischler-Napieralski Cyclization

Cyclization of N-acylated β-phenethylamines using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) forms 3,4-dihydroquinolin-2(1H)-ones, which are hydrogenated to tetrahydroquinolines. For instance, N-(3-phenylpropionyl)aniline derivatives cyclize to 2-oxo-tetrahydroquinolines, with the oxo group retained for downstream modifications.

N-Alkylation at the 1-Position

Introducing the butyl group at the 1-position requires alkylation of the tetrahydroquinoline nitrogen. This step is often performed before sulfonamide coupling to avoid steric hindrance.

Direct Alkylation with Butyl Halides

Treatment of 2-oxo-1,2,3,4-tetrahydroquinoline with 1-bromobutane in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base affords 1-butyl-2-oxo-tetrahydroquinoline. Optimized conditions (room temperature, 12–24 hours) achieve >80% yield while minimizing O-alkylation side reactions.

Sulfonamide Functionalization at the 6-Position

The sulfonamide group is introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling.

Direct Sulfonylation of 6-Amino Intermediates

Reduction of 6-nitro-1-butyl-2-oxo-tetrahydroquinoline (e.g., using H₂/Pd-C or Raney Ni) yields the 6-amine, which reacts with phenylmethanesulfonyl chloride in dichloromethane (DCM) with triethylamine (Et₃N).

Reaction Scheme:

- Nitro Reduction:

6-Nitro-1-butyl-2-oxo-THQ → 6-Amino-1-butyl-2-oxo-THQ

Conditions: H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 6 hours. - Sulfonamide Formation:

6-Amino-THQ + PhCH₂SO₂Cl → Target Compound

Conditions: Et₃N, DCM, 0°C → room temperature, 12 hours.

Table 2: Sulfonylation Yields with Varied Bases

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Et₃N | DCM | 0 → 25 | 92 |

| Pyridine | THF | 25 | 87 |

| NaH | DMF | 0 → 25 | 68 |

Buchwald-Hartwig Amination

For substrates lacking a pre-installed amine, palladium-catalyzed coupling of 6-bromo-1-butyl-2-oxo-THQ with phenylmethanesulfonamide achieves C–N bond formation. Using Xantphos as a ligand and cesium carbonate (Cs₂CO₃) as a base in toluene at 110°C, this method affords moderate yields (50–60%) but bypasses nitro reduction steps.

Optimization Challenges and Solutions

Regioselectivity in Alkylation

Competing O- vs. N-alkylation is mitigated by:

Sulfonamide Stability Under Reducing Conditions

Nitro reductions require hydrogenation catalysts (Pd/C) compatible with the oxo group. Raney nickel is preferred over platinum oxides, which may over-reduce the ketone to a methylene group.

Analytical Characterization

Critical spectroscopic data for the target compound include:

- ¹H NMR (400 MHz, CDCl₃): δ 7.80 (s, 1H, NH), 7.45–7.30 (m, 5H, Ph), 6.95 (d, J = 8.4 Hz, 1H, ArH), 6.60 (d, J = 8.4 Hz, 1H, ArH), 4.30 (s, 2H, SO₂CH₂Ph), 3.50 (t, J = 7.2 Hz, 2H, NCH₂), 2.90–2.70 (m, 4H, CH₂CO and CH₂), 1.60–1.40 (m, 4H, CH₂CH₂CH₂CH₃), 0.95 (t, J = 7.2 Hz, 3H, CH₂CH₃).

- HRMS (ESI): m/z calc. for C₂₀H₂₃N₂O₃S [M+H]⁺: 379.1425; found: 379.1428.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.